N-(2-(2,4-Dichlorophenyl)cyclobut-1-en-1-yl)acetamide
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Overview
Description
N-(2-(2,4-Dichlorophenyl)cyclobut-1-en-1-yl)acetamide is a chemical compound characterized by the presence of a cyclobutene ring substituted with a 2,4-dichlorophenyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-Dichlorophenyl)cyclobut-1-en-1-yl)acetamide typically involves the reaction of 2,4-dichlorophenyl derivatives with cyclobutene intermediates. One common method involves the treatment of N-Boc protected indoles with n-butyllithium, followed by the addition of cyclobutanone . This reaction proceeds under mild conditions and results in the formation of the desired compound in good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,4-Dichlorophenyl)cyclobut-1-en-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-(2,4-Dichlorophenyl)cyclobut-1-en-1-yl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(2,4-Dichlorophenyl)cyclobut-1-en-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-(2,4-Dichlorophenyl)cyclobut-1-en-1-yl)acetamide include other cyclobutene derivatives and acetamide-containing compounds. Examples include:
- This compound analogs with different substituents on the cyclobutene ring.
- Acetamide derivatives with varying aromatic substituents.
Uniqueness
This compound is unique due to its specific combination of a cyclobutene ring and a 2,4-dichlorophenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H11Cl2NO |
---|---|
Molecular Weight |
256.12 g/mol |
IUPAC Name |
N-[2-(2,4-dichlorophenyl)cyclobuten-1-yl]acetamide |
InChI |
InChI=1S/C12H11Cl2NO/c1-7(16)15-12-5-4-10(12)9-3-2-8(13)6-11(9)14/h2-3,6H,4-5H2,1H3,(H,15,16) |
InChI Key |
LNDJASYCQUWQFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(CC1)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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